molecular formula C8H9N5O B056068 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide CAS No. 122502-94-7

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

Cat. No. B056068
M. Wt: 191.19 g/mol
InChI Key: RIQGVMRDCPCXJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide typically involves the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol, resulting in compounds that display a range of interactions and bonding patterns, such as hydrogen bonding, which contributes to their structural stability and reactivity (Zhang & Shi, 2009).

Molecular Structure Analysis

The crystal structure of these compounds often features intermolecular and intramolecular hydrogen bonding, contributing to their solid-state organization and stability. For instance, molecules are linked into infinite chains by N—H⋯N hydrogen bonds, and there can be intramolecular O—H⋯N hydrogen bonds, as observed in various derivatives (Shi et al., 2007).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, exhibiting significant antibacterial activities. The presence of benzotriazole is crucial for these reactions, providing the core structure that is modified to explore different chemical properties and biological activities (Rani et al., 2021).

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : “2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide” is a chemical compound used in organic synthesis .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Compounds similar to “2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide”, such as 1,2,3-triazole-fused pyrazines and pyridazines, have been used in medicinal chemistry for c-Met inhibition or GABA A modulating activity .
    • Methods of Application : These compounds are typically synthesized through a variety of routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
    • Results or Outcomes : These compounds have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition, such as the current clinical candidate Savolitinib . In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .
  • Scientific Field: Polymer Chemistry

    • Application Summary : Compounds similar to “2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide”, such as 1,2,3-triazoles, have been incorporated into polymers for use in solar cells .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) have shown potential in inhibiting the proliferation of hepatocarcinoma BEL-7402 cells .
    • Results or Outcomes : The compound effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells with a low IC 50 value of 0.082 mg/mL .
  • Scientific Field: Material Science

    • Application Summary : Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .
  • Scientific Field: Peptide Synthesis

    • Application Summary : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), a benzotriazole derivative, is used for peptide coupling .
    • Methods of Application : The BOP reagent is used in the synthesis of peptides .
  • Scientific Field: Synthetic Heterocyclic Chemistry

    • Application Summary : Benzotriazole could be considered as a premium synthetic auxiliary that has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .
    • Methods of Application : Various heterocyclic compounds were synthesized by using this synthetic scaffold including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .
    • Results or Outcomes : Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .
  • Scientific Field: Anticancer Research

    • Application Summary : Benzotriazole-substituted benzoate derivatives such as 3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate (BmOB) effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cell .
    • Results or Outcomes : The compound effectively inhibited the proliferation of hepatocarcinoma BEL-7402 cells with a low IC 50 value of 0.082 mg/mL .
  • Scientific Field: Peptide Synthesis

    • Application Summary : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent), a benzotriazole derivative, is used for peptide coupling .
    • Methods of Application : The BOP reagent is used in the synthesis of peptides .

properties

IUPAC Name

2-(benzotriazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQGVMRDCPCXJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397465
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide

CAS RN

122502-94-7
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NN Ji, ZQ Shi - Acta Crystallographica Section E: Structure Reports …, 2008 - scripts.iucr.org
The title compound, C13H15N5O, was synthesized by the reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with cyclopentanone. In the cyclopentane ring, two C atoms and their …
Number of citations: 2 scripts.iucr.org
GF He, ZQ Shi - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
In the title compound, C15H12ClN5O, the mean planes of the benzotriazole and chlorophenyl fragments form a dihedral angle of 70.8 (1). In the crystal, molecules are linked into infinite …
Number of citations: 1 scripts.iucr.org

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